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molecular formula C19H14FNO B105748 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde CAS No. 121660-37-5

2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

Cat. No. B105748
M. Wt: 291.3 g/mol
InChI Key: JAHBIRPTCXOGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06855824B2

Procedure details

Lithium aluminum hydride (0.569 g, 15 mmol) was placed in a 50 ml volume three-necked flask equipped with a thermometer, a magnetic stirrer and a dropping funnel, and tetrahydrofuran (10 ml) was added as a solvent, followed by replacement of the system with nitrogen. To this solution was added dropwise morpholine (4.18 g, 48 mmol) gradually at room temperature, and after completion of the addition, the mixture was stirred at room temperature for 1 hr. This solution was cooled to 0° C. and a solution obtained by dissolving methyl 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carboxylate (3.21 g, 10 mmol) in tetrahydrofuran (9.63 g) was added dropwise to this solution while maintaining the inner temperature to not higher than 0° C. After the completion of the addition, the mixture was stirred for 2 more hours at 10 to 20° C. This reaction mixture was added dropwise to a 15% aqueous sulfuric acid solution (50 ml) while maintaining the inner temperature to not higher than 10° C., and then, toluene (50 ml) was added to the mixture. The organic layer was separated from the mixture and the aqueous layer was extracted with toluene (10 ml). The extract was combined with the organic layer obtained earlier and the mixture was washed with water (30 ml), dried over anhydrous sodium sulfate, then low boiling point components, such as the solvent and the like, were removed under reduced pressure. The obtained residue was purified by column chromatography (eluent: hexane-ethyl acetate mixture) to give 4-(4′-fluorophenyl)-2-cyclopropylquinoline-3-carbaldehyde (2.27 g, yield 77%) as a pale-yellow solid having the following properties.
Quantity
0.569 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step Two
Quantity
3.21 g
Type
reactant
Reaction Step Three
Quantity
9.63 g
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].N1CCOCC1.[F:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH:30]3[CH2:32][CH2:31]3)[C:21]=2[C:33](OC)=[O:34])=[CH:16][CH:15]=1.S(=O)(=O)(O)O>O1CCCC1.C1(C)C=CC=CC=1>[F:13][C:14]1[CH:19]=[CH:18][C:17]([C:20]2[C:29]3[C:24](=[CH:25][CH:26]=[CH:27][CH:28]=3)[N:23]=[C:22]([CH:30]3[CH2:31][CH2:32]3)[C:21]=2[CH:33]=[O:34])=[CH:16][CH:15]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.569 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
4.18 g
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
3.21 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1=C(C(=NC2=CC=CC=C12)C1CC1)C(=O)OC
Name
Quantity
9.63 g
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added as a solvent
ADDITION
Type
ADDITION
Details
after completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
This solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
a solution obtained
ADDITION
Type
ADDITION
Details
was added dropwise to this solution
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the inner temperature to not higher than 0° C
ADDITION
Type
ADDITION
Details
After the completion of the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 more hours at 10 to 20° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the inner temperature to not higher than 10° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene (10 ml)
CUSTOM
Type
CUSTOM
Details
obtained earlier
WASH
Type
WASH
Details
the mixture was washed with water (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
low boiling point components, such as the solvent and the like, were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography (eluent: hexane-ethyl acetate mixture)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=C(C(=NC2=CC=CC=C12)C1CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.27 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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